molecular formula C10H22N2O3S B12628640 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate CAS No. 919788-11-7

3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate

Cat. No.: B12628640
CAS No.: 919788-11-7
M. Wt: 250.36 g/mol
InChI Key: MDSBAFLOQJDAHX-UHFFFAOYSA-N
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Description

3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is a chemical compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and high ionic conductivity. They are used in various applications, including as solvents, catalysts, and electrolytes in batteries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with ethanesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid by-product. The resulting product is then purified through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolium salts, reduced imidazolium derivatives, and sulfonate derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

    Biology: Employed in the extraction and stabilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and electrolytes for batteries.

Mechanism of Action

The mechanism by which 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and cell membranes, leading to changes in their structure and function. The ethanesulfonate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium trifluoroacetate
  • 1-Ethyl-3-methylimidazolium chloride

Uniqueness

Compared to similar compounds, 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate offers unique properties due to the presence of the ethanesulfonate group. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it particularly useful in applications requiring high ionic conductivity and thermal stability.

Properties

CAS No.

919788-11-7

Molecular Formula

C10H22N2O3S

Molecular Weight

250.36 g/mol

IUPAC Name

3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;ethanesulfonate

InChI

InChI=1S/C8H16N2.C2H6O3S/c1-3-4-5-10-7-6-9(2)8-10;1-2-6(3,4)5/h6-7H,3-5,8H2,1-2H3;2H2,1H3,(H,3,4,5)

InChI Key

MDSBAFLOQJDAHX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C[NH+](C=C1)C.CCS(=O)(=O)[O-]

Origin of Product

United States

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